molecular formula C26H23N3O5 B7690430 N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide

Cat. No. B7690430
M. Wt: 457.5 g/mol
InChI Key: MRYXFCVUOAJTHD-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the benzamide family and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the serum of animals with induced inflammation. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the liver and kidney of animals with induced oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide in lab experiments is its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One of the directions is to investigate its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, it would be interesting to investigate its mechanism of action in more detail to gain a better understanding of its biological effects.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been reported in the literature using different methods. One of the methods involves the reaction of 4-ethoxyaniline with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to yield the desired product. Another method involves the reaction of 4-ethoxyaniline with 3-nitrobenzoyl chloride in the presence of triethylamine to form the intermediate, which is then reacted with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to yield the final product.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been investigated for its potential applications in the field of medicine. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-3-34-23-10-8-21(9-11-23)28(26(31)18-5-4-6-22(15-18)29(32)33)16-20-14-19-13-17(2)7-12-24(19)27-25(20)30/h4-15H,3,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYXFCVUOAJTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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